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Compound of Interest

Compound Name: 4-lodo-2,3-dimethylphenol

Cat. No.: B101308

An In-depth Technical Guide on the Chemical Structure and Bonding of 4-lodo-2,3-
dimethylphenol

This technical guide provides a comprehensive analysis of 4-lodo-2,3-dimethylphenol, a
halogenated aromatic compound of interest to researchers in organic synthesis and drug
development. The document details its chemical and physical properties, explores the nuances
of its molecular structure and bonding, outlines a plausible synthetic pathway and
characterization workflow, and discusses its potential reactivity.

Chemical Identity and Physical Properties

4-lodo-2,3-dimethylphenol is a substituted phenol featuring an iodine atom and two methyl
groups on the aromatic ring. Its unique substitution pattern influences its chemical properties
and reactivity.

Table 1: Compound Identification
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Identifier Value

IUPAC Name 4-iodo-2,3-dimethylphenol[1]

Synonyms -2,3-DIMETHYL-4-IODOPHENOL, Phenol, 4-
iodo-2,3-dimethyl-[1][2][3]

CAS Number 17938-69-1[1][2][3]

Molecular Formula CsHolO[1][2][3]

Molecular Weight 248.06 g/mol [1][2]

Canonical SMILES CC1=C(C=CC(=C10O)h0OJ1]

el InChl=1S/C8H910/c1-5-6(2)8(10)4-3-7(5)9/h3-

4,10H,1-2H3[1]

| INChiKey | LLSRHWKZLHNAMI-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 2.9 PubChem[1]
Topological Polar Surface Area

20.23 A2 ChemScene[?2]
(TPSA)
Hydrogen Bond Donor Count 1 ChemScene[2]
Hydrogen Bond Acceptor

1 ChemScene[2]

Count

| Rotatable Bond Count | 0 | ChemScene|[2] |

Chemical Structure and Bonding

The structure of 4-lodo-2,3-dimethylphenol is defined by a central benzene ring with four
substituents. The relative positions of these groups are critical to the molecule's electronic
properties and chemical behavior.
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o Aromatic Core: The foundation is a six-carbon benzene ring, characterized by a delocalized
Ti-electron system that imparts aromatic stability. The C-C bonds within the ring are
intermediate in length and strength between single and double bonds.

e Substituents and Bonding:

o Hydroxyl Group (-OH): A hydroxyl group is covalently bonded to carbon-1 of the ring. The
C-0O and O-H bonds are polar covalent bonds. This group is a strong activating group and
directs incoming electrophiles to the ortho and para positions.

o Methyl Groups (-CHs): Two methyl groups are covalently bonded at positions 2 and 3.
These are electron-donating groups through induction and hyperconjugation, thus
activating the ring towards electrophilic substitution.[4][5]

o lodine Atom (-I): A large halogen atom is covalently bonded at position 4. The C-1 bond is
the weakest and most polarizable bond among the substituents. While halogens are
traditionally deactivating due to their inductive electron-withdrawing effect, they are also
ortho-, para-directors because of resonance effects involving their lone pairs.

o Electronic Effects: The interplay of these substituents creates a unique electronic
environment. The powerful activating effects of the hydroxyl and methyl groups are
somewhat tempered by the deactivating inductive effect of the iodine atom. The substitution
pattern—with the position para to the hydroxyl group occupied by iodine—uwiill significantly
influence the molecule's reactivity in, for example, electrophilic aromatic substitution
reactions.

Synthesis and Characterization

While specific literature detailing the synthesis of 4-lodo-2,3-dimethylphenol is scarce, a
logical pathway can be proposed based on standard organic chemistry protocols for the
iodination of activated phenols.

Experimental Protocol: Proposed Synthesis

The synthesis would start from the commercially available precursor, 2,3-dimethylphenol.[4][5]
The iodination is an electrophilic aromatic substitution, where the hydroxyl and methyl groups
direct the incoming electrophile (1*) to the available ortho and para positions. The position para
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to the strong -OH activator (C4) is sterically accessible and electronically favored, making it the
likely site of iodination.

Objective: To synthesize 4-lodo-2,3-dimethylphenol via electrophilic iodination of 2,3-
dimethylphenol.

Materials:

e 2,3-dimethylphenol

e N-lodosuccinimide (NIS) or lodine (I2)

» Acetonitrile (solvent)

e Sodium bicarbonate (NaHCO3)

e Sodium thiosulfate (Na2S203)

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Methodology:

e Reaction Setup: A solution of 2,3-dimethylphenol (1.0 equivalent) in acetonitrile is prepared
in a round-bottom flask and cooled to O °C in an ice bath.

« lodination: N-lodosuccinimide (1.1 equivalents) is added portion-wise to the stirred solution
over 15 minutes. The reaction mixture is allowed to slowly warm to room temperature and
stirred for 2-4 hours.

e Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until
the starting material is consumed.
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e Quenching and Workup: The reaction is quenched by adding a saturated aqueous solution of
sodium thiosulfate to consume any remaining iodine. The mixture is then diluted with ethyl
acetate and washed sequentially with saturated sodium bicarbonate solution, water, and
brine.

e Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered,
and the solvent is removed under reduced pressure to yield the crude product.

 Purification: The crude residue is purified by flash column chromatography on silica gel using
a hexane/ethyl acetate gradient to afford pure 4-lodo-2,3-dimethylphenol.
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Figure 1: Proposed Synthesis Workflow
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Figure 1: Proposed Synthesis Workflow
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Characterization Workflow

Confirmation of the structure of the synthesized product would require a combination of

spectroscopic technigues.

e Mass Spectrometry (MS): To confirm the molecular weight (248.06 g/mol ) and isotopic
pattern characteristic of an iodine-containing compound.

e Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch
of the phenol (~3200-3600 cm~1) and C-H and C=C stretches of the aromatic ring.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Would show distinct signals for the two aromatic protons, the phenolic -OH
proton, and the two different methyl groups.

o 183C NMR: Would show eight distinct carbon signals, confirming the substitution pattern.
The carbon attached to the iodine would appear at a characteristically low field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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